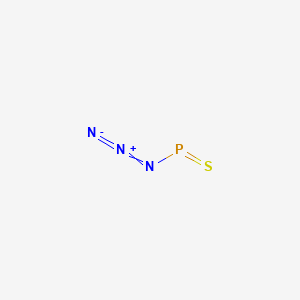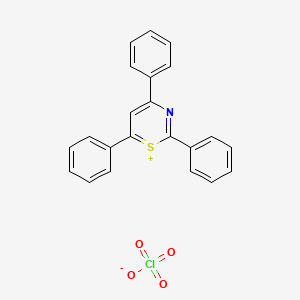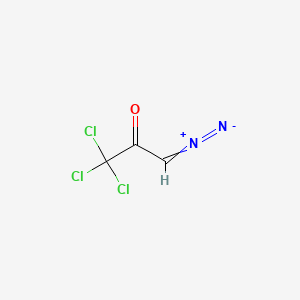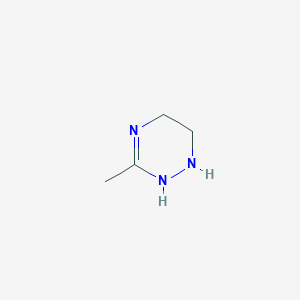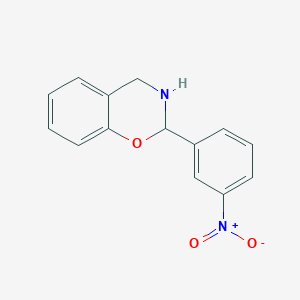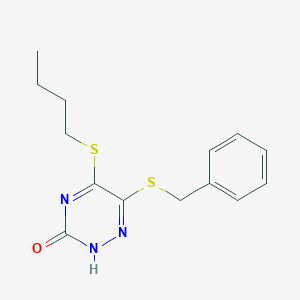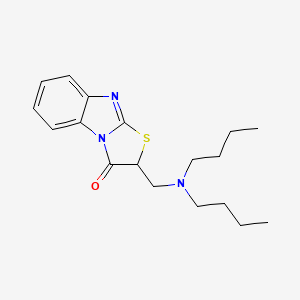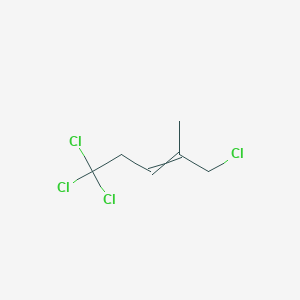
1,5,5,5-Tetrachloro-2-methylpent-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,5,5-Tetrachloro-2-methylpent-2-ene is an organic compound with the molecular formula C6H8Cl4 It is characterized by the presence of four chlorine atoms and a double bond in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5,5,5-Tetrachloro-2-methylpent-2-ene can be synthesized through the chlorination of 2-methylpent-2-ene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are carried out in reactors equipped with temperature and pressure control systems to optimize the yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,5,5-Tetrachloro-2-methylpent-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the compound can participate in addition reactions with reagents such as hydrogen halides and halogens.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2) are used under controlled temperature conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under specific reaction conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Addition Reactions: Products include halogenated alkanes or alkenes.
Oxidation and Reduction: Products include epoxides or less chlorinated alkanes.
Applications De Recherche Scientifique
1,5,5,5-Tetrachloro-2-methylpent-2-ene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,5,5,5-tetrachloro-2-methylpent-2-ene involves its interaction with molecular targets through its reactive chlorine atoms and double bond. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The pathways involved include the formation of adducts with proteins and nucleic acids, which can alter their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,2-Tetrachloroethane: Similar in having multiple chlorine atoms but differs in its structure and reactivity.
1,1,2,2-Tetrachloroethane: Another chlorinated compound with different chemical properties.
Tetrachloroethylene: A chlorinated alkene with distinct industrial applications.
Propriétés
Numéro CAS |
24170-63-6 |
|---|---|
Formule moléculaire |
C6H8Cl4 |
Poids moléculaire |
221.9 g/mol |
Nom IUPAC |
1,5,5,5-tetrachloro-2-methylpent-2-ene |
InChI |
InChI=1S/C6H8Cl4/c1-5(4-7)2-3-6(8,9)10/h2H,3-4H2,1H3 |
Clé InChI |
RJDXPVXKAUSDFR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC(Cl)(Cl)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


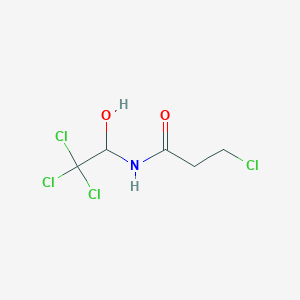
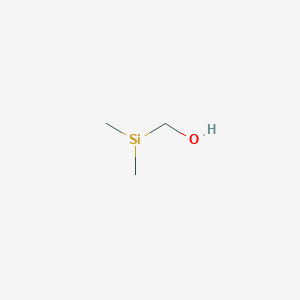
![2,2,7,7-Tetramethyl-1,2,3,6,7,8-hexahydrocinnolino[5,4,3-cde]cinnoline](/img/structure/B14705208.png)
![2-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]-2-methylpropan-1-ol](/img/structure/B14705215.png)
